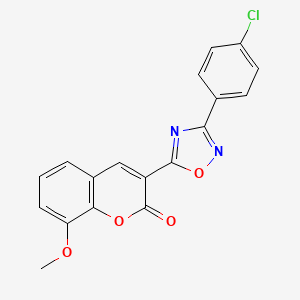

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O4/c1-23-14-4-2-3-11-9-13(18(22)24-15(11)14)17-20-16(21-25-17)10-5-7-12(19)8-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUUIFPPBGRJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenyl hydrazine, which is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. The final step involves the cyclization of the intermediate with a suitable coumarin derivative under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

4-Chlorophenyl vs. 4-Fluorophenyl Oxadiazoles

- 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide ():

Replacing the 4-chlorophenyl group with 4-fluorophenyl introduces a smaller, more electronegative substituent. Fluorine’s strong electron-withdrawing effect may enhance binding to electron-rich enzyme pockets, as seen in its higher receptor affinity in antituberculosis screens compared to chlorinated analogues .

4-Chlorophenyl vs. 4-Methylphenyl Oxadiazoles

- 8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one ():

Substituting chlorine with a methyl group reduces electronegativity and increases hydrophobicity. The ethoxy group at position 8 (vs. methoxy in the target compound) further elevates lipophilicity, which may enhance blood-brain barrier penetration but could also increase metabolic degradation risks .

Analogues with Varied Core Scaffolds

Coumarin vs. Dihydrochromen-4-one Cores

- 2-(1,2,4-Oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-ones ():

These compounds feature a partially saturated chromen-4-one core, reducing planarity compared to the fully aromatic coumarin in the target compound. Saturation may limit intercalation with DNA or proteins but improve solubility. Synthesized via CDI-mediated cyclocondensation, these derivatives highlight the versatility of oxadiazole coupling to diverse cores .

Coumarin vs. Thiophene-Triazole Hybrids

- Thieno[3,2-d]pyrimidine derivatives (): Compounds like 19b (5-(4-chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]-pyrimidin-7-yl}-thiophene-2-carboxylic acid) exhibit anticancer activity surpassing doxorubicin.

Nematocidal Activity in Thiadiazole-Oxadiazole Hybrids

- N-(5-(((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4p) (): This compound’s thioether linker and thiadiazole core differentiate it from the target compound, but the shared 4-chlorophenyl-oxadiazole motif correlates with strong nematocidal activity.

Amide vs. Ether Linkages

- 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide (): The amide group introduces hydrogen-bonding capacity absent in the target compound. Such modifications can improve solubility but may reduce metabolic stability compared to ether-linked coumarins .

Biological Activity

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one, a compound featuring both oxadiazole and chromenone moieties, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

Chemical Structure

Molecular Formula: C22H23ClN4O3

Molecular Weight: 422.89 g/mol

IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors containing both the oxadiazole and chromenone structures. The method generally includes the use of various reagents and solvents under controlled conditions to yield high-purity products.

Antitumor Activity

Recent studies have demonstrated that compounds containing oxadiazole and chromenone rings exhibit significant antitumor properties. For instance, a related study reported that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast cancer) cells. The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating moderate to high potency against tumor cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | MCF-7 | 25 |

| Compound C | SW620 | 20 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 50 to 100 µg/mL .

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of DNA synthesis: Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Apoptosis induction: The ability to trigger programmed cell death pathways is crucial for its antitumor effects.

Case Studies

- Study on Antitumor Effects: A recent study focused on a series of oxadiazole derivatives, including the target compound. It was found that these derivatives inhibited cell proliferation through apoptosis induction in vitro. The study concluded that structural modifications significantly influenced their potency .

- Antimicrobial Efficacy: A comparative study assessed the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that compounds with halogen substitutions, such as chlorine in this case, exhibited enhanced activity compared to their unsubstituted counterparts .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-8-methoxy-2H-chromen-2-one?

A general approach involves cyclocondensation reactions between substituted chromenone precursors and amidoximes. For example, 4-oxochromane-2-carboxylic acids can react with amidoximes in dimethylformamide (DMF) using 1,1'-carbonyldiimidazole (CDI) as an activating agent. This method achieves yields of 65–85% and avoids harsh conditions, preserving sensitive functional groups like the 8-methoxy substituent . Key steps include:

- Activation of the carboxylic acid with CDI.

- Cyclization with amidoximes under reflux (90–100°C).

- Purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : To confirm the presence of the 8-methoxy group (δ ~3.8–4.0 ppm for methoxy protons) and the oxadiazole-chromenone linkage (e.g., aromatic protons at δ 6.8–8.2 ppm) .

- HRMS : Validates molecular weight and fragmentation patterns, particularly for the 4-chlorophenyl-oxadiazole moiety .

- X-ray crystallography : Resolves bond angles and confirms stereoelectronic effects of the chlorophenyl group using SHELXL for refinement .

Q. What are the primary pharmacological targets explored for this scaffold?

The compound’s 1,2,4-oxadiazole and chromenone moieties are associated with:

- Heat Shock Protein (HSP) inhibition : Structural analogs (e.g., pyrazole-thiazole-coumarin hybrids) show nanomolar activity .

- GPCR modulation : Oxadiazole derivatives interact with cannabinoid and adenosine receptors, suggesting potential neurological applications .

Advanced Research Questions

Q. How can researchers optimize synthesis yields while minimizing side reactions?

- Parameter screening : Use a design of experiments (DoE) approach to test variables (e.g., solvent polarity, CDI stoichiometry, reaction time). DMF is optimal due to its high boiling point and compatibility with CDI .

- Side-product analysis : Monitor byproducts (e.g., uncyclized intermediates) via TLC or LC-MS. Adjust reaction time or temperature to suppress hydrolysis of the oxadiazole ring .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yield by 10–15% in preliminary trials .

Q. How to address contradictions in crystallographic data refinement (e.g., thermal motion vs. disorder)?

Q. What advanced strategies elucidate structure-activity relationships (SAR) for analogs?

- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity .

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding at the oxadiazole N–O group) .

- In silico ADMET profiling : Predict metabolic stability (e.g., CYP450 interactions) using SwissADME or pkCSM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.